molecular formula C19H12O2 B084637 2-Phenylbenzo[f]chromen-3-one CAS No. 13759-56-3

2-Phenylbenzo[f]chromen-3-one

Cat. No. B084637
CAS RN: 13759-56-3
M. Wt: 272.3 g/mol
InChI Key: PQXCUIMAWFHKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbenzo[f]chromen-3-one, also known as PBC, is a chemical compound that belongs to the chromone family. It is a naturally occurring compound that is found in various plants, including the Cannabis sativa. PBC has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[f]chromen-3-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-Phenylbenzo[f]chromen-3-one has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways play critical roles in regulating inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Phenylbenzo[f]chromen-3-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2-Phenylbenzo[f]chromen-3-one has also been found to modulate the immune system, reduce inflammation, and promote cell death in cancer cells.

Advantages and Limitations for Lab Experiments

2-Phenylbenzo[f]chromen-3-one has several advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be easily extracted from plants. 2-Phenylbenzo[f]chromen-3-one is also relatively stable and can be stored for extended periods. However, the synthesis of 2-Phenylbenzo[f]chromen-3-one is a complex process that requires expertise in organic chemistry. Additionally, 2-Phenylbenzo[f]chromen-3-one is not readily soluble in water, which can make it challenging to use in some experiments.

Future Directions

There is still much to learn about 2-Phenylbenzo[f]chromen-3-one, and future research is needed to fully understand its potential therapeutic properties. Some future directions include investigating the effects of 2-Phenylbenzo[f]chromen-3-one on different cancer types, exploring its potential as a neuroprotective agent, and examining its effects on the gut microbiome. Additionally, more research is needed to determine the optimal dosage and administration methods of 2-Phenylbenzo[f]chromen-3-one for therapeutic purposes.
Conclusion:
In conclusion, 2-Phenylbenzo[f]chromen-3-one is a naturally occurring compound that has gained significant attention due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-Phenylbenzo[f]chromen-3-one has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic properties. Overall, 2-Phenylbenzo[f]chromen-3-one shows promise as a potential therapeutic agent for various diseases, and further research is needed to explore its full potential.

Synthesis Methods

2-Phenylbenzo[f]chromen-3-one can be synthesized through various methods, including the condensation of salicylaldehyde with benzaldehyde and malonic acid in the presence of a catalyst. Another method involves the cyclization of 2-hydroxychalcones with Lewis acids. The synthesis of 2-Phenylbenzo[f]chromen-3-one is a complex process, and it requires expertise in organic chemistry.

Scientific Research Applications

2-Phenylbenzo[f]chromen-3-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-Phenylbenzo[f]chromen-3-one has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in various tissues, including the brain, liver, and lungs.

properties

CAS RN

13759-56-3

Product Name

2-Phenylbenzo[f]chromen-3-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-phenylbenzo[f]chromen-3-one

InChI

InChI=1S/C19H12O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-12H

InChI Key

PQXCUIMAWFHKHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Other CAS RN

13759-56-3

Pictograms

Irritant

synonyms

3-phenyl-5,6-benzocoumarin

Origin of Product

United States

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